![molecular formula C14H22N4O B1430524 N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide CAS No. 1803598-26-6](/img/structure/B1430524.png)
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide
描述
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological properties and applications in various fields such as medicine, chemistry, and industry
准备方法
Synthetic Routes and Reaction Conditions: . The reaction conditions usually require the use of strong bases or acids, and the process may involve multiple steps to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions: N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups within the compound.
Substitution: Various nucleophiles and electrophiles are used to replace specific atoms or groups in the compound, leading to the formation of new derivatives.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered chemical properties. These products are often used in further research or industrial applications.
科学研究应用
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It serves as a tool in biological studies to investigate the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism by which N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.
相似化合物的比较
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Piperidine derivatives: These compounds share the piperidine nucleus and exhibit similar pharmacological properties.
Pyrazole derivatives: These compounds contain the pyrazolyl ring and are used in various chemical and biological applications.
Cyclopentanecarboxamide derivatives: These compounds feature the cyclopentanecarboxamide moiety and are used in the synthesis of pharmaceuticals and other chemicals.
属性
IUPAC Name |
N-(5-piperidin-3-yl-1H-pyrazol-4-yl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c19-14(10-4-1-2-5-10)17-12-9-16-18-13(12)11-6-3-7-15-8-11/h9-11,15H,1-8H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKKZUTVBPWFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(NN=C2)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


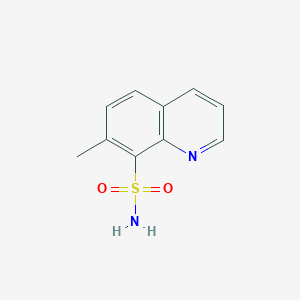
![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1430444.png)
![7-Methyl-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B1430445.png)

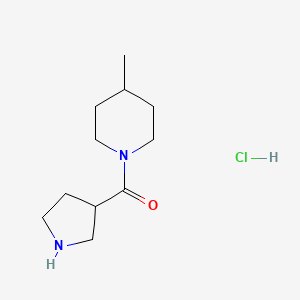
![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)

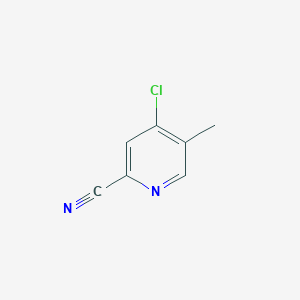
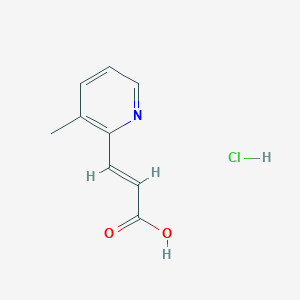

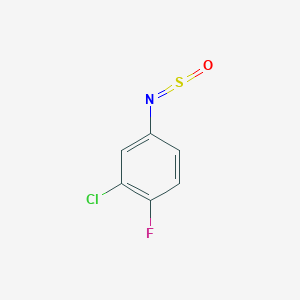
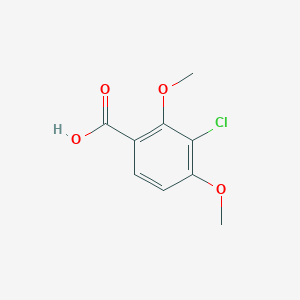

![Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B1430462.png)
